molecular formula C22H23ClN4O3 B2516264 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705742-31-9

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2516264
CAS No.: 1705742-31-9
M. Wt: 426.9
InChI Key: QPPUBXUIRIVYST-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a potent and selective small-molecule antagonist of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels expressed in the brain, kidney, and cardiovascular system, where they play critical roles in cellular signaling. This compound is a key research tool for elucidating the complex physiological and pathophysiological functions of TRPC5. Its primary research value lies in its high potency and selectivity over the closely related TRPC4 channel, making it superior to earlier, less selective inhibitors for dissecting specific channel contributions. Research utilizing this inhibitor has been instrumental in investigating the role of TRPC5 in neurological conditions, with studies suggesting its involvement in fear and anxiety-related behaviors [Source] . Furthermore, it is critical for probing TRPC5's significance in renal physiology, particularly its contribution to proteinuric kidney diseases through its action in podocytes [Source] . The compound's mechanism of action involves direct blockade of the channel pore, preventing cation influx and subsequent downstream calcium-dependent signaling pathways. Supplied for research purposes only, this high-grade chemical is essential for neuroscientists, renal physiologists, and pharmacologists aiming to explore TRPC5 channel biology and its potential as a therapeutic target for a range of disorders.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-13-19(20(25-29-13)16-6-2-3-7-17(16)23)22(28)27-10-4-5-14(12-27)11-18-24-21(26-30-18)15-8-9-15/h2-3,6-7,14-15H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPUBXUIRIVYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exhibits a range of biological activities due to its unique structural features. This article synthesizes available research findings on its biological activity, including potential therapeutic applications and mechanisms of action.

Structural Overview

The compound consists of two significant moieties:

  • Isosaxazole Ring : The 5-methylisoxazole component is known for its diverse biological properties, including anti-inflammatory and anticancer activities.
  • Piperidine and Oxadiazole Linkage : The piperidine ring is often associated with neuropharmacological effects, while the oxadiazole moiety contributes to anticancer and antimicrobial activities.

1. Anticancer Activity

Research indicates that derivatives of isoxazoles and oxadiazoles possess significant anticancer properties. For example, 1,2,4-oxadiazole derivatives have shown inhibitory effects on various cancer cell lines, including colon adenocarcinoma (CaCo-2) and human cervical cancer (HeLa) cells . The specific compound may exhibit similar effects due to the presence of these functional groups.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Reference
5-(3,5-Dimethylisoxazol-4-yl)Human Colon Adenocarcinoma92.4
3-(Cyclopropyl)-1,2,4-OxadiazoleHeLaNot reported
Piperidine DerivativeVarious Cancer LinesVaries

2. Antimicrobial Activity

The compound's piperidine structure suggests potential antimicrobial properties. Studies have shown that piperidine derivatives can inhibit the growth of various bacteria and fungi. For instance, some derivatives have demonstrated efficacy against Candida albicans and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 3.125 to 100 mg/mL .

3. Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Isoxazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. Enzyme inhibition studies reveal that compounds with similar structures can significantly affect enzyme kinetics .

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetInhibition TypeReference
Isoxazole DerivativeAcetylcholinesteraseCompetitive
Piperidine DerivativeUreaseNon-competitive

Case Study 1: Anticancer Efficacy

A study conducted on a series of 1,2,4-oxadiazole derivatives found that modifications in the piperidine ring significantly enhanced cytotoxicity against cancer cell lines. The presence of halogen substituents was particularly noted for increasing potency against breast and lung cancers .

Case Study 2: Antimicrobial Properties

In a comparative analysis of various piperidine derivatives, one compound demonstrated superior activity against C. albicans , highlighting the importance of structural modifications in enhancing biological efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exhibit significant anticancer properties. For instance, derivatives of isoxazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Neurological Disorders

The compound's structural features suggest potential use in treating neurological disorders. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, which may provide therapeutic effects in conditions such as Alzheimer's disease and other forms of dementia . The inhibition of certain enzymes involved in neurodegeneration is a promising area for further exploration.

Anti-inflammatory Properties

Molecular docking studies have suggested that the compound could act as a 5-lipoxygenase inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses . This positions it as a candidate for developing anti-inflammatory drugs.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and substitution reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

In Vitro Studies

In vitro studies have demonstrated that similar compounds can significantly reduce the viability of cancer cell lines when treated with varying concentrations over specified time periods. Such studies provide foundational data supporting the compound's potential therapeutic applications .

In Vivo Studies

Animal model studies are crucial for assessing the pharmacokinetics and pharmacodynamics of the compound. Preliminary results indicate favorable absorption and distribution characteristics, which are essential for effective therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and physicochemical properties of the target compound are compared below with three analogs sharing key motifs (e.g., isoxazole, piperidine/piperazine, or oxadiazole substituents).

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
Target Compound Not reported Not reported Isoxazole (2-chlorophenyl, methyl), piperidine (oxadiazole-cyclopropyl methyl) -
[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1-piperidinyl methanone C₁₆H₁₆ClFN₂O₂ 322.76 Isoxazole (2-chloro-6-fluorophenyl, methyl), unsubstituted piperidine
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone C₁₈H₂₀ClN₃O₄S 409.90 Isoxazole (2-chlorophenyl, methyl), piperazine (cyclopropyl sulfonyl)
{3-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}(4-ethoxyphenyl)methanone Not reported Not reported Ethoxyphenyl, piperidine (triazole-linked oxadiazole-cyclopropyl)

Key Findings:

Substituent Effects on Aromatic Rings: The target compound and the analog in share the 2-chlorophenyl isoxazole motif, whereas the compound in features a 2-chloro-6-fluorophenyl group. Fluorine’s electronegativity may enhance dipole interactions or metabolic stability compared to the target compound’s purely chlorinated system .

Heterocyclic and Linker Variations :

  • The target compound’s 3-cyclopropyl-1,2,4-oxadiazole substituent on piperidine contrasts with the cyclopropyl sulfonyl group on piperazine in . Sulfonyl groups are highly polar, likely increasing hydrophilicity compared to the oxadiazole’s aromatic character.
  • The triazole-oxadiazole hybrid in introduces a fused heterocyclic system, which may confer unique binding properties or steric constraints absent in the target compound.

Piperidine vs. Piperazine Scaffolds :

  • Piperazine in offers two nitrogen atoms for hydrogen bonding, whereas the piperidine in the target compound has a single tertiary nitrogen. This difference could influence target selectivity or pharmacokinetics.

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